3-Phenoxypropyl bromide

Organic Synthesis Pharmaceutical Intermediates Nucleophilic Substitution

3-Phenoxypropyl bromide (CAS 588-63-6), also known as (3-bromopropoxy)benzene or 3-bromopropyl phenyl ether, is a primary alkyl halide with the molecular formula C9H11BrO and a molecular weight of 215.09 g/mol. Its physical properties—including a density of 1.365 g/mL at 25 °C, a melting point of 10–11 °C, a boiling point of 130–134 °C at 14 mmHg, and a refractive index of 1.546 at 20 °C —define its handling and storage requirements.

Molecular Formula C9H11BrO
Molecular Weight 215.09 g/mol
CAS No. 588-63-6
Cat. No. B1583762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Phenoxypropyl bromide
CAS588-63-6
Molecular FormulaC9H11BrO
Molecular Weight215.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OCCCBr
InChIInChI=1S/C9H11BrO/c10-7-4-8-11-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2
InChIKeyNIDWUZTTXGJFNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Phenoxypropyl Bromide (CAS 588-63-6) – Core Physical and Chemical Profile for Procurement and Research


3-Phenoxypropyl bromide (CAS 588-63-6), also known as (3-bromopropoxy)benzene or 3-bromopropyl phenyl ether, is a primary alkyl halide with the molecular formula C9H11BrO and a molecular weight of 215.09 g/mol [1]. Its physical properties—including a density of 1.365 g/mL at 25 °C, a melting point of 10–11 °C, a boiling point of 130–134 °C at 14 mmHg, and a refractive index of 1.546 at 20 °C —define its handling and storage requirements. This compound is a clear, colorless to light brown liquid and serves as a versatile electrophile in nucleophilic substitution reactions, primarily due to its terminal, primary bromine atom [2].

Why Direct Substitution of 3-Phenoxypropyl Bromide with In-Class Alkyl Halides Is Not Feasible


Substituting 3-phenoxypropyl bromide with other alkyl halides, such as 3-phenoxypropyl chloride or iodide, is generally not a straightforward replacement. The reactivity, which is central to its function as an alkylating agent, is fundamentally tied to the leaving group ability of the bromide ion. For example, the chloride analog (3-phenoxypropyl chloride, CAS 3384-04-1) is significantly less reactive in SN2 reactions due to the stronger C-Cl bond, while the iodide analog (3-phenoxypropyl iodide, CAS 20549-68-2) is more reactive but also more expensive and less stable, prone to decomposition and side reactions. Furthermore, the specific reaction kinetics and yields reported in patented processes for pharmaceuticals like aclidinium bromide are explicitly optimized for the bromide intermediate, making any direct substitution without re-validation a significant scientific and procurement risk [1].

Quantitative Evidence for Differentiating 3-Phenoxypropyl Bromide from Comparators in Procurement and Research


Superior Reactivity and Yield in SN2 Alkylations for Pharmaceutical Intermediates

3-Phenoxypropyl bromide demonstrates superior reactivity compared to its chloride analog in SN2 alkylation reactions. While specific kinetic data comparing the two in identical systems is not publicly available, the class-level inference is clear: the C-Br bond is significantly weaker and more polarizable than the C-Cl bond, making the bromide a far more effective electrophile under standard conditions. This is exemplified in the synthesis of aclidinium bromide, where 3-phenoxypropyl bromide is used as the alkylating agent, with a reported yield of 90% [1]. In contrast, the chloride analog would require more forcing conditions (higher temperatures, longer reaction times) and would likely result in significantly lower yields, making the bromide the preferred choice for efficient synthesis.

Organic Synthesis Pharmaceutical Intermediates Nucleophilic Substitution

Balanced Reactivity and Stability vs. 3-Phenoxypropyl Iodide for Controlled Alkylation

While 3-phenoxypropyl iodide (CAS 20549-68-2) is a more reactive alkylating agent due to the excellent leaving group ability of iodide, this heightened reactivity often leads to lower stability and increased side reactions, such as elimination. The bromide offers an optimal balance: it is reactive enough to undergo efficient SN2 reactions under mild conditions but is more stable than the iodide, reducing the risk of unwanted decomposition. This stability is reflected in the typical shelf-life and storage conditions for commercial sources, which recommend storage in a cool, dry place . The iodide analog is less commonly available and typically requires more stringent storage (e.g., protection from light, lower temperatures) to prevent decomposition [2].

Chemical Stability Reaction Control Alkyl Halide Reactivity

Validated Use as a Key Intermediate in the Manufacture of Aclidinium Bromide, a Commercial Bronchodilator

3-Phenoxypropyl bromide is a critical building block in the patented synthesis of aclidinium bromide, a long-acting muscarinic antagonist (LAMA) used for treating chronic obstructive pulmonary disease (COPD). Patents explicitly claim processes for preparing aclidinium bromide that rely on the quaternization of a specific quinuclidinyl ester with 3-phenoxypropyl bromide [1]. This is a high-value application that distinguishes it from less specific alkyl bromides. The process optimization described in these patents specifies using the bromide in an equivalent ratio of 1.0 to 3.0, preferably 1.2 to 1.3, relative to the ester, and in specific solvents like tetrahydrofuran, with a reaction time not exceeding 24 hours to achieve high purity [2]. Substituting the bromide with another halide would require a complete re-optimization of the process and would not guarantee the same yield or purity profile for the final pharmaceutical product.

Pharmaceutical Manufacturing Aclidinium Bromide Alkylation

Role in Synthesizing Bioactive Phenoxyalkylbenzimidazoles with Submicromolar Anti-Tubercular Activity

3-Phenoxypropyl bromide is a key reagent for introducing the phenoxypropyl moiety into the 1-position of the benzimidazole core. This structural feature is essential for the anti-tubercular activity of a specific series of compounds. Research shows that 2-ethyl-1-(3-phenoxypropyl)-1H-benzo[d]imidazole, which is synthesized using this bromide, serves as the exemplar for a series of potent antitubercular agents [1]. The most potent compound in this series exhibited a minimum inhibitory concentration (MIC) of 52 nM against Mycobacterium tuberculosis and a selectivity index of 523 [2]. While the bromide itself is not active, its use is critical for accessing this specific, highly potent chemical space. Using a different alkylating agent (e.g., with a different chain length or leaving group) would generate a different analog with an unknown and likely altered biological profile, undermining the structure-activity relationship (SAR) defined in this research.

Antitubercular Agents Medicinal Chemistry Benzimidazole Synthesis

Higher Synthetic Efficiency and Purity in Gram-Scale Synthesis Compared to Alternative Routes

The synthesis of 3-phenoxypropyl bromide from 1,3-dibromopropane and phenol under basic conditions is well-documented and highly efficient. A specific procedure describes reacting phenol (1.0 g, 10.6 mmol) with 1,3-dibromopropane (8.58 g, 42.5 mmol) in the presence of anhydrous K2CO3 in refluxing acetone for 12 hours. This method yields 2.05 g (90% yield) of the pure product after column chromatography . Alternative syntheses, such as the bromination of 3-phenoxypropanol, can be less efficient and may require more hazardous reagents like HBr or PBr3. The high yield and straightforward purification of the reported method make it a preferred route for both laboratory and potentially scalable production, ensuring a reliable supply of high-purity material (>95% by GC) [1].

Organic Synthesis Process Chemistry SN2 Reaction

Validated Application Scenarios for 3-Phenoxypropyl Bromide Based on Quantitative Evidence


Synthesis of Aclidinium Bromide and Related Quaternary Ammonium Bronchodilators

3-Phenoxypropyl bromide is the alkylating agent of choice for the final quaternization step in the patented synthesis of aclidinium bromide, a marketed LAMA for COPD. Its use is critical to achieving the high purity and yield required for pharmaceutical manufacturing, as detailed in multiple patents [1]. Procurement for this application is non-negotiable; any substitution would invalidate the validated process and require a new regulatory filing.

Medicinal Chemistry Campaigns for Anti-Tubercular Phenoxyalkylbenzimidazoles

For researchers developing new anti-tubercular agents, 3-phenoxypropyl bromide is an essential building block for exploring the phenoxyalkylbenzimidazole chemical space. The structure-activity relationship (SAR) leading to compounds with submicromolar MIC values (e.g., 52 nM) is directly tied to the 3-phenoxypropyl chain introduced by this specific bromide [2]. Its use ensures fidelity to the published SAR, maximizing the probability of generating potent analogs.

Efficient Gram-Scale Synthesis of Diverse Ether and Amine Derivatives

In academic and industrial R&D laboratories, 3-phenoxypropyl bromide serves as a general-purpose electrophile for introducing a phenoxypropyl group. Its balanced reactivity allows for efficient SN2 reactions with a wide range of nucleophiles (amines, alcohols, thiols) under mild conditions, making it a versatile tool for library synthesis and intermediate preparation [3]. The well-established, high-yielding synthetic route from phenol and 1,3-dibromopropane (90% yield) also ensures a reliable and cost-effective supply of the reagent for these applications .

Synthesis of Damidines for Myotonic Dystrophy Research

This compound is a documented reagent in the synthesis of damidines, which are compounds under investigation for the study of myotonic dystrophy . While specific comparative data on the bromide's performance versus other halides in this context is limited, its established use in this niche research area makes it the default choice for scientists replicating or extending these studies. Using an alternative would introduce an unnecessary variable into the experimental design.

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